molecular formula C14H11N3O5S B5786651 N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5786651
M. Wt: 333.32 g/mol
InChI Key: XXTQEWLVRQUOKU-VIZOYTHASA-N
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Description

N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTBC was first synthesized in the early 1990s by researchers at the University of Washington, and since then, it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the production of toxic metabolites in patients with HT1. By inhibiting HPPD activity, N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can reduce the levels of these toxic metabolites and prevent liver damage in patients with HT1.
Biochemical and Physiological Effects:
In addition to its therapeutic applications in HT1, N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its biochemical and physiological effects. Studies have shown that N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the growth of certain cancer cells, reduce inflammation in the body, and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its specificity for HPPD, which allows researchers to study the enzyme's activity and function in a controlled setting. However, one of the limitations of using N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including:
1. Developing new synthesis methods for N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide that are more efficient and cost-effective.
2. Studying the potential therapeutic applications of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in other diseases, such as cancer and inflammatory bowel disease.
3. Investigating the long-term effects of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide on liver function and overall health in patients with HT1.
4. Developing new analogs of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide that have improved efficacy and reduced toxicity.
5. Studying the mechanism of action of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in more detail to gain a better understanding of its biochemical and physiological effects.
In conclusion, N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of HT1. N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide works by inhibiting the activity of HPPD, which can reduce the levels of toxic metabolites in patients with HT1. While there are some limitations to using N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments, there are several future directions for research that could lead to new insights into its biochemical and physiological effects.

Synthesis Methods

The synthesis of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves a multistep process that starts with the reaction of 5-nitro-2-thiophenecarboxaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable solvent. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied extensively for its potential therapeutic applications in a variety of scientific research fields, including biochemistry, genetics, and pharmacology. One of the most significant applications of N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver and can lead to liver failure if left untreated.

properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-14(12-8-21-10-3-1-2-4-11(10)22-12)16-15-7-9-5-6-13(23-9)17(19)20/h1-7,12H,8H2,(H,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQEWLVRQUOKU-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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